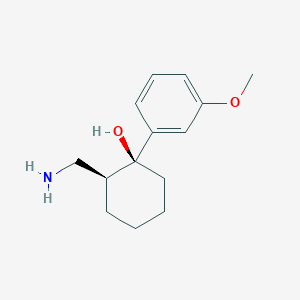
Desmosine chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmosine chloride is a unique amino acid derivative primarily found in the protein elastin, which is a crucial component of connective tissues such as skin, lungs, and elastic arteries . This compound, along with its isomer isodesmosine, plays a significant role in providing elasticity to these tissues by forming cross-links between elastin fibers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmosine chloride can be synthesized through various methods, including chemical synthesis and biosynthesis. The chemical synthesis involves the condensation of four lysine residues, which after oxidative deamination catalyzed by lysyl oxidase, form a pyridinium ring-containing structure . This process can be carried out using matrix-assisted laser desorption ionization (MALDI)-tandem mass spectrometry (MS2) and isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification of elastin from animal tissues, followed by hydrolysis and chromatographic separation to isolate desmosine and isodesmosine . Advanced techniques such as cation exchange high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Desmosine chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative deamination of lysine residues is a key step in its formation . Additionally, this compound can participate in cross-linking reactions with other amino acids, contributing to the formation of elastin networks .
Common Reagents and Conditions: Common reagents used in the synthesis and analysis of this compound include lysyl oxidase, ninhydrin for colorimetric detection, and isotopically labeled internal standards for mass spectrometry . Reaction conditions typically involve controlled pH, temperature, and the presence of specific enzymes or catalysts .
Major Products Formed: The major products formed from the reactions involving this compound are elastin and its cross-linked derivatives. These products are essential for maintaining the structural integrity and elasticity of connective tissues .
Scientific Research Applications
Desmosine chloride has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a biomarker for elastin degradation, which is crucial for studying diseases such as chronic obstructive pulmonary disease (COPD) and atherosclerosis .
Biology: In biology, this compound is studied for its role in the structural organization of elastin and its impact on tissue elasticity . It is also used to investigate the aging process and the effects of various diseases on connective tissues .
Medicine: In medicine, this compound serves as a diagnostic marker for conditions involving elastin degradation, such as COPD and idiopathic pulmonary fibrosis (IPF) . It is also explored for its potential therapeutic applications in tissue engineering and regenerative medicine .
Industry: In the industry, this compound is used in the production of elastin-based biomaterials for medical devices, cosmetics, and food products . Its unique properties make it valuable for developing products that require high elasticity and durability .
Mechanism of Action
Desmosine chloride exerts its effects by forming cross-links between elastin fibers, which provide mechanical integrity, insolubility, and long-term stability to the protein . The formation of desmosine and isodesmosine involves the oxidative deamination of lysine residues, catalyzed by lysyl oxidase . These cross-links are essential for maintaining the elasticity and resilience of connective tissues .
Comparison with Similar Compounds
Isodesmosine: An isomer of desmosine, also involved in cross-linking elastin fibers.
Desmosine-CH2: An analog of desmosine used as an internal standard for precise quantification.
Uniqueness: Desmosine chloride is unique due to its specific role in elastin cross-linking and its presence in mature elastin . Unlike other amino acids, this compound and its isomer isodesmosine are exclusively found in elastin, making them valuable biomarkers for studying elastin-related diseases .
Properties
Molecular Formula |
C24H40ClN5O8 |
|---|---|
Molecular Weight |
562.1 g/mol |
IUPAC Name |
(2S)-2-amino-6-[4-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C24H39N5O8.ClH/c25-17(21(30)31)5-1-2-11-29-12-14(7-9-19(27)23(34)35)16(4-3-6-18(26)22(32)33)15(13-29)8-10-20(28)24(36)37;/h12-13,17-20H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37);1H/t17-,18-,19-,20-;/m0./s1 |
InChI Key |
FUPMLZCXPJSGPV-NAACWRBGSA-N |
Isomeric SMILES |
C1=C(C(=C(C=[N+]1CCCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N.[Cl-] |
Canonical SMILES |
C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(hydroxymethyl)-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridazin-4(1H)-one](/img/structure/B13854619.png)
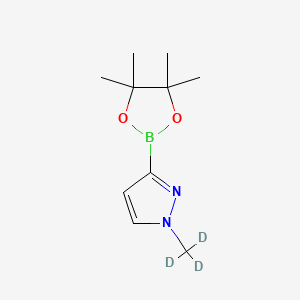
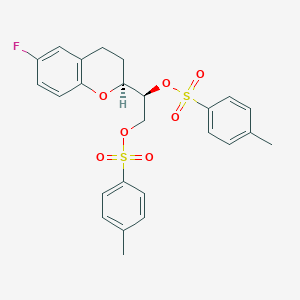
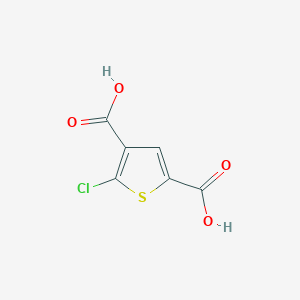
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid](/img/structure/B13854634.png)



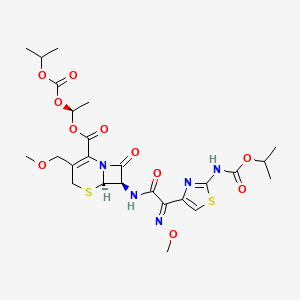
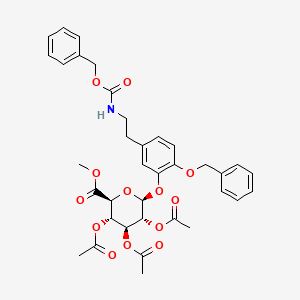
![3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid](/img/structure/B13854695.png)

![[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B13854710.png)
